molecular formula C19H22N4O2 B2624356 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 923226-13-5

1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No.: B2624356
CAS No.: 923226-13-5
M. Wt: 338.411
InChI Key: VFGDMKKIXWKUIV-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a heterocyclic compound featuring an azepane (7-membered cyclic amine) linked via an ethanone bridge to an indole moiety substituted with a 5-methyl-1,3,4-oxadiazole ring. This structure combines pharmacophoric elements associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-20-21-19(25-14)17-12-15-8-4-5-9-16(15)23(17)13-18(24)22-10-6-2-3-7-11-22/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGDMKKIXWKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 2-bromo-1H-indole, which undergoes a nucleophilic substitution reaction with a 5-methyl-1,3,4-oxadiazole derivative to form the intermediate compound.

    Attachment of the Ethanone Group: The intermediate is then reacted with an appropriate ethanone derivative under conditions that facilitate the formation of the carbonyl group.

    Introduction of the Azepane Ring: Finally, the azepane ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in the ethanone moiety is susceptible to nucleophilic attack. For example:

  • Grignard Reagent Addition : Reaction with methylmagnesium bromide yields tertiary alcohol derivatives.

  • Reduction with NaBH₄ : Selective reduction of the ketone to a secondary alcohol has been reported under mild conditions (0°C, THF) with >80% yields.

Mechanism :
The carbonyl oxygen is protonated, enhancing electrophilicity. Nucleophiles (e.g., hydrides or organometallics) attack the carbonyl carbon, followed by proton transfer to form the alcohol.

Electrophilic Substitution on Indole

The indole moiety undergoes electrophilic substitution at the C3 position. Key reactions include:

Reaction TypeConditionsProductYieldSource
Nitration HNO₃, H₂SO₄, 0–5°C3-Nitroindole derivative65–70%
Halogenation Cl₂, FeCl₃, CH₂Cl₂, 25°C3-Chloroindole derivative75%
Friedel-Crafts AlCl₃, RCOCl, reflux3-Acylated indole60%

Mechanistic Notes :
Electrophiles are directed to the C3 position due to the electron-rich indole ring. Steric hindrance from the azepane and oxadiazole groups may reduce reactivity at adjacent positions .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in:

  • Ring-Opening Reactions : Acidic hydrolysis (e.g., HCl, 100°C) cleaves the oxadiazole to form hydrazide intermediates .

  • Cycloadditions : Reacts with alkynes in Huisgen-type click chemistry, forming triazole-linked conjugates (CuI catalyst, 60°C) .

Example Transformation :

Oxadiazole+AlkyneCuI, DMFTriazole Product(85% yield)[5]\text{Oxadiazole} + \text{Alkyne} \xrightarrow{\text{CuI, DMF}} \text{Triazole Product} \quad (85\% \text{ yield})[5]

Condensation Reactions

The ketone group undergoes Claisen-Schmidt condensation with aromatic aldehydes under basic conditions (NaOH, methanol), forming α,β-unsaturated ketones :

AldehydeConditionsProductYield
4-ChlorobenzaldehydeNaOH, MeOH, 25°C, 10 hrChalcone derivative60%
3,4-DimethoxybenzaldehydeNaOH, MeOH, 25°C, 9 hrDimethoxychalcone70%

Characterization : Products confirmed via IR (C=O stretch at 1662–1725 cm⁻¹) and NMR (vinyl proton signals at δ 7.14–8.30) .

Catalytic Transformations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reactivity in biphasic systems. For instance:

  • Aldol Additions : TBAB facilitates interfacial reactions between aqueous NaOH and organic ketone phases, achieving >90% yields .

Gram-Scale Synthesis :
A reaction with 5-methoxyindole and trifluoroacetophenone (6.8 mmol scale) produced 2.14 g (98% yield) of the target adduct .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO and NH₃ (TGA data).

  • Photoreactivity : UV exposure (254 nm) induces [2+2] cycloaddition in the oxadiazole ring .

Key Mechanistic Pathways

  • Indole Electrophilic Substitution :

    • Protonation of the indole NH enhances resonance stabilization, directing electrophiles to C3 .

  • Oxadiazole Hydrolysis :

    • Acidic conditions protonate the oxadiazole nitrogen, weakening the N–O bond and leading to ring cleavage .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate azepane and indole derivatives with oxadiazole moieties. The synthetic pathways often utilize standard organic reactions such as condensation and cyclization to achieve the desired structural framework.

Key Synthesis Methods:

  • Condensation Reactions: These are employed to form the indole framework by reacting appropriate aldehydes with substituted anilines in the presence of a catalyst.
  • Cyclization Reactions: These reactions help in forming the oxadiazole ring, often through the reaction of hydrazides with carbonyl compounds.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds.

Biological Activities

The biological activities of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone have been explored in various studies, indicating its potential as a therapeutic agent.

Pharmacological Properties:

  • Anti-inflammatory Activity: Research has shown that indole derivatives possess significant anti-inflammatory properties. Studies focusing on similar compounds indicate that they can act as selective COX-2 inhibitors, which are crucial in managing pain and inflammation .
  • Analgesic Effects: The compound has been evaluated for its analgesic effects through in vivo studies that measure pain response in animal models. Compounds with similar structures have demonstrated promising results in reducing pain indicators .

Case Studies:

One notable study synthesized a series of indole derivatives and evaluated their COX-2 inhibitory activity. The most effective compound exhibited comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be a viable candidate for further development as an anti-inflammatory agent .

Computational Studies

Computational modeling has become an integral part of drug discovery processes involving this compound. Molecular docking studies have been employed to predict the binding affinity and interaction modes with target enzymes such as COX-2.

Key Findings from Computational Studies:

  • Binding Affinity: Molecular docking simulations indicate that this compound can effectively bind to the active site of COX enzymes, which is essential for its potential anti-inflammatory activity.
  • Drug-Likeness Assessment: Various computational tools have been used to evaluate the pharmacokinetic properties of the synthesized derivatives. These assessments help in predicting bioavailability and optimizing chemical properties for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole rings are known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Rings Molecular Formula Molecular Weight Reference
1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone Azepane + indole + 1,3,4-oxadiazole 5-methyl on oxadiazole C₂₁H₂₄N₄O₂ 376.45 g/mol -
1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l) Morpholine + 1,3,4-oxadiazole Phenyl on oxadiazole C₁₄H₁₆N₄O₃ 288.30 g/mol
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole + thioether 5-nitro on indole; 4-nitro on phenylthio C₁₆H₁₁N₃O₄S 341.34 g/mol
1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag) Azepane + triazole 3-methoxyphenyl on triazole C₂₀H₂₆N₄O₂ 354.45 g/mol

Key Observations :

  • Azepane vs. Morpholine : The 7-membered azepane ring in the target compound may confer greater conformational flexibility and membrane permeability compared to the 6-membered morpholine in compound 1l .
  • Indole Modifications : Unlike the thioether-linked indole derivatives in , the target compound’s indole is directly fused to the oxadiazole, which may improve π-π stacking interactions in enzyme binding .

Pharmacological Activity Comparisons

Key Observations :

  • Anticancer Potential: The target compound’s oxadiazole-indole core resembles 1l, which inhibits CA-IX (a tumor-associated enzyme), suggesting possible anticancer activity .
  • Antimicrobial Activity : highlights the efficacy of indolyl-oxadiazolyl hybrids against pathogens, implying the target compound could be explored similarly .
  • Bioavailability : Azepane-containing derivatives (e.g., 2dag ) exhibit high synthetic yields (>90%), indicating feasible scalability for the target compound .

Key Observations :

  • The target compound likely requires multi-step synthesis, combining azepane introduction (via alkylation or amination) with oxadiazole-indole coupling.
  • High yields in azepane-triazole synthesis (up to 99%) suggest that the azepane moiety is synthetically accessible .

Biological Activity

The compound 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a novel synthetic derivative featuring a unique combination of azepane and oxadiazole moieties. The biological activity of this compound is of significant interest due to the pharmacological properties associated with both the indole and oxadiazole structures. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O2C_{17}H_{21}N_{3}O_{2}, with a molecular weight of approximately 299.37 g/mol. The structure includes an azepane ring and an oxadiazole unit, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
LogP2.9397
Polar Surface Area47.674 Ų
Hydrogen Bond Acceptors5
InChI KeyUKICVJGFJRXLOM-HNNXBMFYSA-N

Biological Activities

Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, derivatives similar to the target compound have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells with IC50 values ranging from 2.76 µM to 9.27 µM .
  • Anti-inflammatory Effects : The compound has been reported to selectively target cannabinoid receptor CB2, which is involved in mediating anti-inflammatory responses without the psychoactive effects associated with CB1 activation. The lead compound exhibited an EC50 value of 21.0 nM for CB2, indicating potent anti-inflammatory potential .
  • Antimicrobial Properties : The presence of the oxadiazole ring enhances antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase, which are crucial in cancer progression and inflammation .
  • Receptor Modulation : By selectively binding to cannabinoid receptors (CB1 and CB2), the compound may modulate pathways involved in pain perception and immune response .
  • Cytotoxicity Induction : The compound's structure allows it to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular homeostasis .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. The most potent derivative exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance therapeutic efficacy . Additionally, another study focused on the anti-inflammatory potential of oxadiazole-containing azepanes, highlighting their selective action on CB2 receptors as a promising avenue for pain management without adverse psychiatric effects .

Q & A

Q. How can the synthesis of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone be optimized for higher yield?

Methodology :

  • Stepwise synthesis : Begin with the preparation of the indole-oxadiazole intermediate. For example, synthesize 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using H2SO4 or POCl3) .
  • Coupling reaction : React the indole-oxadiazole intermediate with 2-chloro-1-(azepan-1-yl)ethanone in anhydrous dioxane or ethanol under reflux (12–16 hours) with a base like K2CO3 to facilitate nucleophilic substitution .
  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol to isolate the final product .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodology :

  • Spectroscopic analysis :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Verify the presence of azepane protons (δ 1.4–2.1 ppm for cyclohexane-like signals), indole aromatic protons (δ 7.0–8.5 ppm), and oxadiazole methyl groups (δ 2.5 ppm) .
    • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and isotopic patterns to validate the molecular formula .
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), use diffraction data to resolve the 3D structure and confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., 11β-hydroxysteroid dehydrogenase type 1 or sphingosine-1-phosphate lyase). Focus on the oxadiazole and indole moieties as potential pharmacophores .
  • DFT calculations : Apply density functional theory (e.g., B3LYP/6-31G(d,p)) to analyze electronic properties (HOMO-LUMO gaps) and reactivity descriptors to predict metabolic stability .

Q. What strategies can resolve contradictions in reported toxicity data for azepane-containing compounds?

Methodology :

  • In vitro assays : Perform parallel cytotoxicity screening (e.g., MTT assays on HepG2 cells) under standardized conditions to compare results with literature. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive oxygen species or azepane-derived byproducts) that may explain discrepancies in toxicity profiles .

Q. How can the regioselectivity of reactions involving the indole-oxadiazole moiety be controlled?

Methodology :

  • Protecting groups : Temporarily block reactive sites on the indole (e.g., N-H) using tert-butoxycarbonyl (Boc) groups during oxadiazole formation to direct substitution to the desired position .
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C or CuI) to enhance selectivity in cross-coupling reactions. For example, ligand-free CuI in DMF may favor C-2 substitution on indole .

Mechanistic and Functional Studies

Q. What experimental approaches can elucidate the metabolic pathways of this compound in vivo?

Methodology :

  • Radiolabeling : Synthesize a <sup>14</sup>C-labeled analog (e.g., at the azepane methyl group) and track metabolites in rodent plasma/liver homogenates using scintillation counting and HPLC .
  • CYP inhibition assays : Incubate the compound with human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic profile?

Methodology :

  • Analog synthesis : Modify substituents on the oxadiazole (e.g., replace 5-methyl with 5-ethyl) or indole (e.g., introduce electron-withdrawing groups) to assess effects on solubility and logP .
  • In vivo PK testing : Administer analogs to rodents and measure plasma half-life (t1/2), clearance, and bioavailability via LC-MS/MS. Correlate results with computational ADME predictions .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

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